![molecular formula C10H17N B2548096 4-Aza-tricyclo[5.2.2.02,6]undecane CAS No. 4764-23-2](/img/structure/B2548096.png)

4-Aza-tricyclo[5.2.2.02,6]undecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

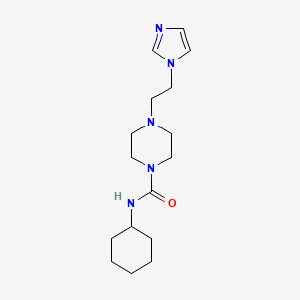

4-Aza-tricyclo[5.2.2.02,6]undecane is a chemical compound that has been the subject of various studies due to its potential pharmacological properties . A series of twenty-six arylpiperazine and aminoalkanol derivatives of 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-trione have been prepared and evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells .

Synthesis Analysis

The synthesis of 4-Aza-tricyclo[5.2.2.02,6]undecane involves a multistage process. The first step is the reaction of cyclohex-2-en-1-one with maleimide, in the presence of p-toluenosulfonic acid and isopropenyl acetate . The product of this reaction, 3,5-Dioxo-4-aza-tricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, is then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to give imide 2 . The isolated yields of the pure cycloadducts range between 75 to 95% .Molecular Structure Analysis

The molecular structure of 4-Aza-tricyclo[5.2.2.02,6]undecane is complex, with a series of arylpiperazine and aminoalkanol derivatives . Unfortunately, specific details about the molecular structure are not available in the retrieved sources.Applications De Recherche Scientifique

Synthesis Methods and Chemical Properties

Synthesis Using Wolff-Kishner Reduction : The synthesis of 4,5-benzo-1-aza-tricyclo[4.3.1.1(3,8)]undecane, a derivative of 4-Aza-tricyclo[5.2.2.02,6]undecane, has been achieved through the Wolff-Kishner reduction of a "twisted" amide. This method has demonstrated high yield and efficiency in a single flask operation (Bashore et al., 2003).

Synthesis of 4-Homoisotwistane : The compound 4-Homoisotwistane, related to 4-Aza-tricyclo[5.2.2.02,6]undecane, has been synthesized, showcasing the application of intramolecular Diels-Alder reactions and acid-catalyzed isomerization processes in its formation (Takaishi et al., 1974).

Stereoselective Formation of AZA-Triquinanes : Research has shown the possibility of forming linear AZA-Triquinanes, including structures related to 4-Aza-tricyclo[5.2.2.02,6]undecane, through radical ring closures, indicating a new avenue for the synthesis of complex cyclic compounds (Stella et al., 1989).

Review of 4-Azatricyclo[4.3.1.13,8]undecane Derivatives : A comprehensive review of the synthesis, physical, chemical properties, and biological activity of 4-Azatricyclo[4.3.1.13,8]undecane derivatives, including 4-Aza-tricyclo[5.2.2.02,6]undecane, has been published, summarizing advances in the field (Averina et al., 2001).

Applications in Chemistry and Medicine

Biologically Active Polycycloalkanes : The derivatives of 4-homoisotwistane, a compound related to 4-Aza-tricyclo[5.2.2.02,6]undecane, have been explored for their antiviral activities, indicating potential medicinal applications (Aigami et al., 1976).

Bridgehead Reactivity and Synthesis of Substituted Derivatives : Studies have shown the high reactivity of the bridgehead in 4-homoisotwistane, leading to the synthesis of various 3-substituted derivatives. This demonstrates the potential for functionalization of compounds related to 4-Aza-tricyclo[5.2.2.02,6]undecane (Takaishi et al., 1975).

Propriétés

IUPAC Name |

4-azatricyclo[5.2.2.02,6]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-8-4-3-7(1)9-5-11-6-10(8)9/h7-11H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVOPOWJCLQYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C3C2CNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole](/img/structure/B2548027.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)

![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2548035.png)